4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile
Description
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-8-13-11(14-16-8)7-15-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3 |
InChI Key |
LATPOFREOWYORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-cyanophenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In its anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Oxadiazole Substitution :
- Aromatic Substituents :
Biological Activity
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, focusing on its role as an antibacterial, antifungal, and anticancer agent.
Molecular Structure : The compound features a benzonitrile moiety substituted with a methoxy group linked to a 5-methyl-1,2,4-oxadiazole ring. The molecular formula is , with a molecular weight of approximately 218.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 218.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). In vitro assays revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .
Table: Antiproliferative Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| This compound | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| HCT-116 | 2.6 | 5-Fluorouracil | 30.68 | |
| HepG2 | 1.4 |
Antibacterial and Antifungal Activity
Compounds containing the oxadiazole moiety have also been shown to possess antibacterial and antifungal properties. For example, studies indicate that specific derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values comparable to established antibiotics .
Table: Antibacterial Activity
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | <10 |
| S. aureus | <10 |
The biological activity of oxadiazole derivatives is often attributed to their ability to form hydrogen bonds with biomacromolecules such as proteins and nucleic acids. This interaction can disrupt critical biological processes within pathogens or cancer cells .
Case Studies
- Anticancer Study : A recent investigation into a series of oxadiazole derivatives revealed that those with a methoxy substitution exhibited enhanced cytotoxicity against MCF-7 and HepG2 cell lines. The study utilized MTT assays to evaluate cell viability after treatment with varying concentrations of the compounds.
- Antibacterial Study : Another research focused on the antibacterial efficacy of several oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that specific compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Q & A
Q. What are the common synthetic routes for 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile, and how can intermediates be characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution (SNAr or SN2) between 4-chlorobenzonitrile or 4-hydroxybenzonitrile derivatives and 5-methyl-1,2,4-oxadiazole-containing precursors. For example:
- Step 1 : Reductive amination of paraformaldehyde with 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline to form N-methyl intermediates (Scheme 2 in ).
- Step 2 : Substitution reactions using dicarboxylic acid chlorides or activated benzonitrile derivatives under basic conditions (e.g., N-methylmorpholine in CH₂Cl₂) .
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 2.68 ppm for methyl groups in oxadiazole ), LC-MS for molecular ion confirmation, and HPLC for purity (>95% threshold) .
Q. How is the anti-Pneumocystis activity of this compound assessed in preliminary screens?
Methodological Answer: Initial activity is tested at a high dose (e.g., 100 µg/mL) in vitro against Pneumocystis carinii. Compounds reducing viability by >50% are prioritized. Controls include untreated cultures and reference drugs (e.g., pentamidine derivatives). Post-screening, dose-response curves (IC₅₀ determination) and cytotoxicity assays (e.g., mammalian cell lines) are performed to establish selectivity .
Q. What analytical techniques are critical for confirming the structural integrity of the oxadiazole ring?
Methodological Answer:
- ¹H NMR : Methyl groups on oxadiazole resonate at δ 2.6–2.7 ppm (singlet, 3H) .
- IR Spectroscopy : C=N and C-O stretches in oxadiazole (~1600 cm⁻¹ and 1250 cm⁻¹, respectively).
- X-ray Crystallography : Resolves bond lengths and angles (e.g., SHELX refinement for small-molecule structures ).
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or regioisomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms substitution patterns .
- Dynamic NMR : Detects slow-exchange processes (e.g., rotamers) at variable temperatures.
- Recrystallization : Purification from aqueous methanol or ethyl acetate/hexane mixtures to isolate dominant conformers .
Example: Inconsistent δ 8.18 ppm (aromatic protons) in sulfonamide derivatives may indicate incomplete substitution, resolved via flash chromatography .
Q. What strategies optimize the compound’s metabolic stability while retaining target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute benzonitrile with sulfonamide (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide ) to enhance solubility and reduce CYP450 interactions.
- Deuterium Labeling : Replace methyl hydrogens with deuterium to slow oxidative metabolism.
- Prodrug Design : Mask the nitrile as a phosphate ester for improved bioavailability .
Q. How can computational methods guide SAR studies for oxadiazole-containing derivatives?
Methodological Answer:
- Docking Simulations : Use crystal structures of target enzymes (e.g., carbonic anhydrase ) to predict binding modes of benzonitrile derivatives.
- QSAR Models : Correlate logP, PSA, and steric parameters (e.g., Verloop descriptors) with activity data .
- MD Simulations : Assess conformational stability of the oxadiazole-methoxy linkage under physiological conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be mitigated during formulation?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to pH 1–9 buffers at 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .
- Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation.
- Protective Excipients : Add cyclodextrins to shield the oxadiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
